molecular formula C7H12I2N2O3 B13787439 Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo- CAS No. 64049-32-7

Acetamide, N,N'-(2-hydroxy-1,3-propylene)bis(iodo-

Katalognummer: B13787439
CAS-Nummer: 64049-32-7
Molekulargewicht: 425.99 g/mol
InChI-Schlüssel: QDJFCVLFAFASNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) is a chemical compound with the molecular formula C7H12I2N2O3 and a molecular weight of 426.01 g/mol . This compound is known for its unique structure, which includes two iodine atoms and a hydroxypropyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,3-propanediyl with iodoacetamide under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) can be compared with other similar compounds, such as:

The uniqueness of Acetamide, N,N’-(2-hydroxy-1,3-propylene)bis(iodo-) lies in its iodine content and the specific arrangement of its functional groups, which confer unique chemical and biological properties.

Eigenschaften

CAS-Nummer

64049-32-7

Molekularformel

C7H12I2N2O3

Molekulargewicht

425.99 g/mol

IUPAC-Name

N-[2-hydroxy-3-[(2-iodoacetyl)amino]propyl]-2-iodoacetamide

InChI

InChI=1S/C7H12I2N2O3/c8-1-6(13)10-3-5(12)4-11-7(14)2-9/h5,12H,1-4H2,(H,10,13)(H,11,14)

InChI-Schlüssel

QDJFCVLFAFASNE-UHFFFAOYSA-N

Kanonische SMILES

C(C(CNC(=O)CI)O)NC(=O)CI

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.